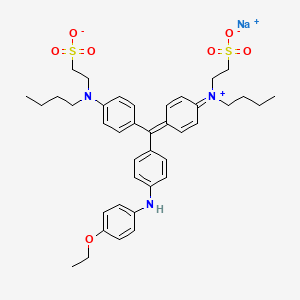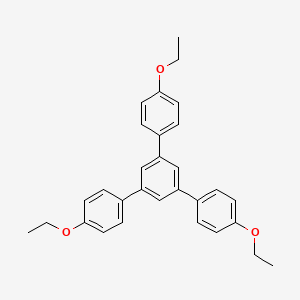
C.I. Acid Blue 100
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C.I. Acid Blue 100: is a synthetic dye belonging to the class of acid dyes. It is primarily used for dyeing wool, silk, and nylon. The compound is known for its vibrant blue color and is widely used in various industries, including textiles, cosmetics, and food.
Preparation Methods
Synthetic Routes and Reaction Conditions: C.I. Acid Blue 100 is synthesized through a series of chemical reactions involving aromatic compounds. The primary synthetic route involves the sulfonation of an aromatic amine, followed by diazotization and coupling with a suitable coupling component. The reaction conditions typically include acidic or basic environments, controlled temperatures, and specific reaction times to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and subjected to the necessary reaction conditions. The process is carefully monitored to maintain the quality and consistency of the dye. After the synthesis, the dye is purified through filtration, crystallization, and drying processes to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: C.I. Acid Blue 100 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the dye into simpler compounds.
Substitution: The dye can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used, often in alkaline conditions.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfonated aromatic compounds, while reduction can yield simpler aromatic amines.
Scientific Research Applications
C.I. Acid Blue 100 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining biological tissues and cells for microscopic examination.
Medicine: Investigated for its potential use in medical diagnostics and treatments.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of inks, paints, and cosmetics.
Mechanism of Action
The mechanism of action of C.I. Acid Blue 100 involves its interaction with specific molecular targets. In biological systems, the dye binds to proteins and nucleic acids, allowing it to stain tissues and cells. The binding is primarily due to electrostatic interactions and hydrogen bonding. In industrial applications, the dye interacts with the fibers of the material being dyed, forming strong bonds that result in vibrant and long-lasting colors.
Comparison with Similar Compounds
C.I. Acid Blue 100 can be compared with other similar compounds, such as:
C.I. Acid Blue 25: Another acid dye with a similar color but different chemical structure.
C.I. Acid Blue 113: Known for its use in textile dyeing, with slightly different properties.
C.I. Acid Blue 9: Commonly used in food and cosmetics, with distinct applications compared to this compound.
Uniqueness: this compound is unique due to its specific chemical structure, which imparts excellent dyeing properties and stability. Its versatility in various applications, from textiles to biological staining, makes it a valuable compound in both industrial and research settings.
Properties
CAS No. |
5863-47-8 |
|---|---|
Molecular Formula |
C39H49N3NaO7S2 |
Molecular Weight |
758.9 g/mol |
IUPAC Name |
sodium;2-[N-butyl-4-[[4-[butyl(2-sulfonatoethyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-[4-(4-ethoxyanilino)phenyl]methyl]anilino]ethanesulfonate |
InChI |
InChI=1S/C39H49N3O7S2.Na/c1-4-7-25-41(27-29-50(43,44)45)36-19-11-32(12-20-36)39(31-9-15-34(16-10-31)40-35-17-23-38(24-18-35)49-6-3)33-13-21-37(22-14-33)42(26-8-5-2)28-30-51(46,47)48;/h9-24H,4-8,25-30H2,1-3H3,(H2,43,44,45,46,47,48); |
InChI Key |
XDIVFBMCQNWCDD-UHFFFAOYSA-N |
SMILES |
CCCCN(CCS(=O)(=O)[O-])C1=CC=C(C=C1)C(=C2C=CC(=[N+](CCCC)CCS(=O)(=O)[O-])C=C2)C3=CC=C(C=C3)NC4=CC=C(C=C4)OCC.[Na+] |
Canonical SMILES |
CCCCN(CCS(=O)(=O)[O-])C1=CC=C(C=C1)C(=C2C=CC(=[N+](CCCC)CCS(=O)(=O)O)C=C2)C3=CC=C(C=C3)NC4=CC=C(C=C4)OCC.[Na] |
Key on ui other cas no. |
5863-47-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















